8-(1-(Piperazin-1-YL)ethyl)quinoline 2hcl
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Overview
Description
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a piperazine ring attached to the quinoline structure, which is further modified by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl typically involves the reaction of quinoline derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of 2-haloquinolines with anilides, which undergo alkylation, arylation, acylation, and reductive amination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize human error.
Chemical Reactions Analysis
Types of Reactions
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurological conditions such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperazin-1-yl-quinoline dihydrochloride
- 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride
- 2-(Piperazin-1-yl) quinoline derivatives
Uniqueness
8-(1-(Piperazin-1-YL)ethyl)quinoline 2HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline core with a piperazine ring and ethyl group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C15H21Cl2N3 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
8-(1-piperazin-1-ylethyl)quinoline;dihydrochloride |
InChI |
InChI=1S/C15H19N3.2ClH/c1-12(18-10-8-16-9-11-18)14-6-2-4-13-5-3-7-17-15(13)14;;/h2-7,12,16H,8-11H2,1H3;2*1H |
InChI Key |
KFFKCMHUBYEOCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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